![molecular formula C7H5NO2S B579156 7-hydroxybenzo[d]thiazol-2(3H)-one CAS No. 15724-27-3](/img/structure/B579156.png)
7-hydroxybenzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxybenzo[d]thiazol-2(3H)-one is a heterocyclic organic compound that features a benzene ring fused to a thiazole ring with hydroxyl groups at the 2 and 7 positions. This compound is part of the broader class of benzothiazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxybenzo[d]thiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with 2,7-dihydroxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
7-hydroxybenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzothiazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
7-hydroxybenzo[d]thiazol-2(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of dyes, pigments, and polymers with specific properties.
Mechanism of Action
The mechanism of action of 7-hydroxybenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it can induce apoptosis by interacting with DNA and topoisomerase enzymes, leading to cell cycle arrest and cell death .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Lacks the hydroxyl groups present in 7-hydroxybenzo[d]thiazol-2(3H)-one.
2-Hydroxybenzothiazole: Contains a single hydroxyl group at the 2 position.
7-Hydroxybenzothiazole: Contains a single hydroxyl group at the 7 position.
Uniqueness
This compound is unique due to the presence of hydroxyl groups at both the 2 and 7 positions, which can significantly influence its chemical reactivity and biological activity. This dual hydroxyl substitution pattern can enhance its ability to form hydrogen bonds, increasing its solubility and interaction with biological targets .
Properties
CAS No. |
15724-27-3 |
|---|---|
Molecular Formula |
C7H5NO2S |
Molecular Weight |
167.182 |
IUPAC Name |
7-hydroxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H5NO2S/c9-5-3-1-2-4-6(5)11-7(10)8-4/h1-3,9H,(H,8,10) |
InChI Key |
VVRHFGFHNQGAPP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)SC(=O)N2 |
Synonyms |
2-Benzothiazolinone,7-hydroxy-(8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


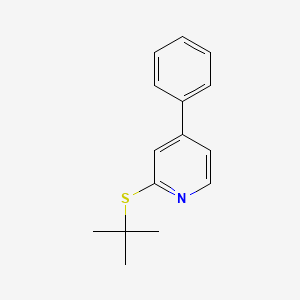
![2-[(1S,2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-5-(diaminomethylideneamino)-3,4,6-trihydroxycyclohexyl]guanidine](/img/structure/B579075.png)
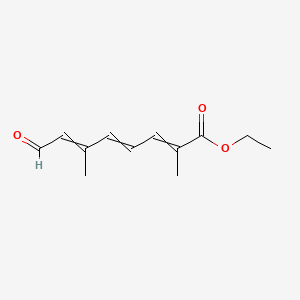
![2,4-dinitro-N-[(Z)-(3-phenylcyclohex-2-en-1-ylidene)amino]aniline](/img/structure/B579080.png)
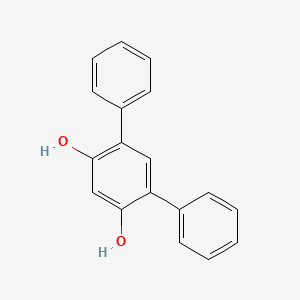
![2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol](/img/structure/B579085.png)

![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B579090.png)
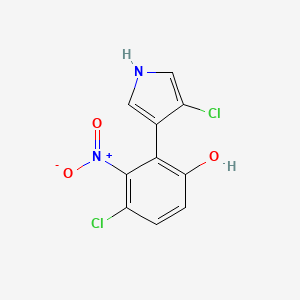
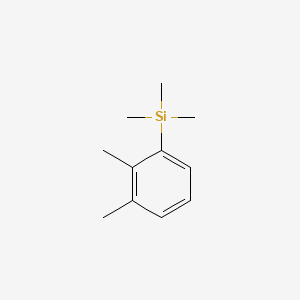
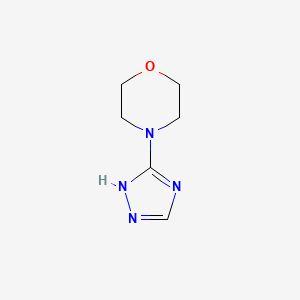
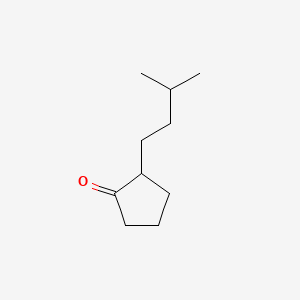
![[(3aR,4R,6S,7S,7aS)-2,2,6-trimethyl-4-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B579096.png)
